molecular formula C21H27N3O3 B2660658 N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide CAS No. 872843-53-3

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide

Cat. No.: B2660658
CAS No.: 872843-53-3
M. Wt: 369.465
InChI Key: CIADHMQVIZGFIH-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperidin-1-ylacetyl group and the N,N-diethylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways within cells. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The piperidin-1-ylacetyl group may enhance the compound’s binding affinity and specificity, while the N,N-diethylacetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-22(4-2)19(25)15-24-14-17(16-10-6-7-11-18(16)24)20(26)21(27)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADHMQVIZGFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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